V-11-0711: A Technical Guide to a Selective ChoKα Inhibitor
V-11-0711: A Technical Guide to a Selective ChoKα Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
V-11-0711 is a potent and selective small-molecule inhibitor of choline (B1196258) kinase alpha (ChoKα), a key enzyme in the Kennedy pathway for phosphatidylcholine biosynthesis. Upregulation of ChoKα is a hallmark of many cancers, making it an attractive therapeutic target. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of V-11-0711. It includes a summary of its inhibitory activity, detailed experimental methodologies for key in vitro assays, and a discussion of its unique mode of action, which has shed light on the non-catalytic functions of ChoKα in cancer cell survival. This document is intended to serve as a valuable resource for researchers in oncology and drug development.
Introduction
Choline kinase alpha (ChoKα) catalyzes the ATP-dependent phosphorylation of choline to phosphocholine (B91661) (PCho), the first committed step in the de novo synthesis of phosphatidylcholine (PtdCho), a major component of eukaryotic cell membranes.[1] Beyond its role in membrane biogenesis, the upregulation of ChoKα activity and PCho levels is strongly associated with malignant transformation, cancer progression, and drug resistance.[1][2] This has positioned ChoKα as a promising target for anticancer therapies.[3]
V-11-0711 was developed as a potent and selective inhibitor of ChoKα to probe the enzymatic and non-enzymatic roles of this protein in cancer biology.[4] Studies utilizing V-11-0711 have revealed a critical, non-catalytic scaffolding function of ChoKα in promoting cancer cell survival, independent of its kinase activity.[4][5] This finding has significant implications for the design of future ChoKα-targeting therapeutics.
Quantitative Data
The following tables summarize the key quantitative data for V-11-0711 based on available literature.
Table 1: In Vitro Inhibitory Activity of V-11-0711
| Target | IC50 (nM) | Cell Line | Assay Type | Reference |
| Human ChoKα | 20 | - | Recombinant Enzyme Assay | [4] |
| Human ChoKβ | 220 | - | Recombinant Enzyme Assay | [4] |
| Cellular PCho Production | <1000 | HeLa | Intact Cell Assay | [4] |
Table 2: Cellular Effects of V-11-0711 in HeLa Cells
| Endpoint | Effect | Concentration | Duration | Reference |
| Cell Growth | Reversible Growth Arrest (Cytostasis) | 5-20 µM | 144 hours | [4] |
| Apoptosis | No significant induction | Not specified | Not specified | [4] |
Note: Comprehensive in vivo efficacy and pharmacokinetic data for V-11-0711 are not publicly available at the time of this writing.
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature for the characterization of V-11-0711 are provided below.
Recombinant ChoKα and ChoKβ Inhibition Assay
This protocol describes a continuous spectrophotometric assay to determine the enzymatic activity of recombinant human ChoKα and ChoKβ and to evaluate the inhibitory potency of compounds like V-11-0711.
Principle: The activity of choline kinase is coupled to the oxidation of NADH via the pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase enzyme system. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the rate of ADP production by choline kinase.
Materials:
-
Recombinant human ChoKα and ChoKβ proteins
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM phosphoenolpyruvate, 0.2 mM NADH
-
Enzyme Mix: Pyruvate kinase (10 U/mL) and Lactate dehydrogenase (10 U/mL) in Assay Buffer
-
Substrates: ATP and Choline
-
V-11-0711 or other test compounds
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Prepare a stock solution of V-11-0711 in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 2 µL of V-11-0711 at various concentrations (typically in a serial dilution). For the control wells, add 2 µL of the solvent.
-
Add 50 µL of recombinant ChoKα or ChoKβ enzyme solution to each well.
-
Add 48 µL of a master mix containing the Assay Buffer, Enzyme Mix, and substrates (e.g., 400 µM ATP and 200 µM choline).
-
Initiate the reaction by adding the final component (either enzyme or substrate).
-
Immediately place the plate in a spectrophotometer pre-set to 37°C.
-
Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Phosphocholine (PCho) Level Measurement
This protocol outlines a method to assess the ability of V-11-0711 to inhibit ChoKα activity within intact cells by measuring the levels of its product, phosphocholine.
Principle: Cellular metabolites are extracted and analyzed by a suitable analytical method, such as mass spectrometry, to quantify the levels of phosphocholine.
Materials:
-
HeLa cells
-
Cell culture medium and supplements
-
V-11-0711
-
Phosphate-buffered saline (PBS)
-
Metabolite extraction solvent (e.g., ice-cold methanol:water, 80:20)
-
Cell scrapers
-
Centrifuge
-
Mass spectrometer coupled with liquid chromatography (LC-MS)
Procedure:
-
Seed HeLa cells in 6-well plates and allow them to adhere and grow to a desired confluency (e.g., 70-80%).
-
Treat the cells with various concentrations of V-11-0711 or vehicle control (DMSO) for a specified period (e.g., 24 hours).
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold extraction solvent to each well and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Analyze the samples by LC-MS to quantify the levels of phosphocholine.
-
Normalize the phosphocholine levels to the total protein concentration or cell number.
-
Determine the IC50 for the reduction of cellular PCho levels.
Cell Proliferation Assay (IncuCyte)
This protocol describes a real-time, automated method for assessing the effect of V-11-0711 on cell proliferation using the IncuCyte live-cell imaging system.[6][7][8]
Principle: The IncuCyte system captures phase-contrast images of living cells over time. The software analyzes these images to calculate the percentage of confluence, which is a measure of cell proliferation.
Materials:
-
HeLa cells
-
Cell culture medium and supplements
-
V-11-0711
-
96-well flat-bottom tissue culture plates
-
IncuCyte Live-Cell Analysis System
Procedure:
-
Seed HeLa cells into a 96-well plate at a density that allows for exponential growth over the course of the experiment (e.g., 1,000-2,500 cells per well).[6]
-
Allow the cells to adhere for several hours.
-
Add various concentrations of V-11-0711 or vehicle control to the wells.
-
Place the plate inside the IncuCyte system, which is housed within a standard cell culture incubator (37°C, 5% CO2).
-
Set up the imaging schedule to capture images of each well at regular intervals (e.g., every 2-4 hours) for the desired duration of the experiment (e.g., 144 hours).[8]
-
The IncuCyte software will automatically analyze the images to generate confluence data over time.
-
Plot the confluence values against time to generate growth curves for each treatment condition.
-
For washout experiments, after a specific treatment period (e.g., 72 hours), the medium containing V-11-0711 is removed, cells are washed with fresh medium, and then incubated with drug-free medium for the remainder of the experiment.[4]
Apoptosis Analysis (PARP Cleavage by Flow Cytometry)
This protocol describes a method to assess apoptosis by detecting the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis, using flow cytometry.[9][10]
Principle: During apoptosis, caspase-3 cleaves the 116 kDa PARP protein into an 89 kDa fragment. A fluorescently labeled antibody that specifically recognizes the cleaved PARP fragment is used to stain the cells, which are then analyzed by flow cytometry.
Materials:
-
HeLa cells
-
V-11-0711 or a known apoptosis inducer (positive control)
-
Fixation/Permeabilization buffer (e.g., BD Cytofix/Cytoperm™)
-
Permeabilization/Wash buffer (e.g., BD Perm/Wash™)
-
Fluorescently labeled anti-cleaved PARP antibody (e.g., PE-conjugated)
-
Flow cytometer (e.g., FACs Canto)
Procedure:
-
Seed HeLa cells and treat them with V-11-0711, vehicle control, or a positive control for apoptosis for a specified time.
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Fix and permeabilize the cells according to the manufacturer's protocol for the chosen fixation/permeabilization kit.
-
Stain the cells with the fluorescently labeled anti-cleaved PARP antibody for 30 minutes at room temperature in the dark.
-
Wash the cells to remove unbound antibody.
-
Resuspend the cells in an appropriate buffer for flow cytometry analysis.
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the stained cells.
-
The percentage of cells positive for cleaved PARP is determined by gating on the fluorescent population compared to the isotype control.
Mandatory Visualizations
Signaling Pathways
The following diagram illustrates the canonical Kennedy pathway and the proposed dual role of ChoKα, highlighting the point of inhibition by V-11-0711.
Caption: The dual role of ChoKα in cancer and the inhibitory action of V-11-0711.
Experimental Workflows
The following diagram illustrates the workflow for assessing the cellular effects of V-11-0711.
Caption: Workflow for evaluating the cellular effects of V-11-0711.
Discussion and Future Directions
The discovery and characterization of V-11-0711 have been instrumental in dissecting the roles of ChoKα in cancer. A key finding from studies with this inhibitor is that direct inhibition of ChoKα's catalytic activity leads to cytostasis, or a reversible growth arrest, rather than the apoptotic cell death observed with siRNA-mediated knockdown of the ChoKα protein.[4] This suggests that the ChoKα protein itself, through non-catalytic scaffolding functions, plays a crucial role in cancer cell survival signaling.[1][5]
While V-11-0711 is a valuable research tool, several areas require further investigation for its potential therapeutic development:
-
In Vivo Efficacy: The anti-tumor activity of V-11-0711 in preclinical cancer models, such as xenografts, has not been reported in the available literature. Such studies are essential to validate its therapeutic potential.
-
Pharmacokinetics and ADME: The absorption, distribution, metabolism, and excretion (ADME) properties of V-11-0711 are currently unknown. A favorable pharmacokinetic profile is critical for any drug candidate.
-
Kinase Selectivity Profile: The detailed kinase selectivity data against a broader panel of kinases would provide a more complete picture of its off-target effects.
-
Structure-Activity Relationship (SAR): Information on the SAR of the chemical scaffold of V-11-0711 would guide the design of next-generation inhibitors with improved potency, selectivity, and drug-like properties.
-
Synthesis: A detailed synthetic route for V-11-0711 has not been publicly disclosed.
References
- 1. Choline kinase alpha—Putting the ChoK-hold on tumor metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vivo antitumor activity of choline kinase inhibitors: a novel target for anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A non-catalytic role of choline kinase alpha is important in promoting cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A non-catalytic role of choline kinase alpha is important in promoting cancer cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sartorius.com [sartorius.com]
- 7. sartorius.com [sartorius.com]
- 8. Real-time IncuCyte® Assay for the Dynamic Assessment of Live and Dead Cells in 2D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PARP - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 10. PE Mouse Anti-Cleaved PARP (Asp214) [bdbiosciences.com]
